molecular formula C10H12Cl2N2 B194376 1-(2,6-Dichlorophenyl)piperazine CAS No. 63386-61-8

1-(2,6-Dichlorophenyl)piperazine

Cat. No.: B194376
CAS No.: 63386-61-8
M. Wt: 231.12 g/mol
InChI Key: JIJMTXRHRBBARH-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichlorophenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 2,6-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at elevated temperatures ranging from 90°C to 220°C . Another method involves the condensation of 2,6-dichloronitrobenzene with piperazine, followed by reduction .

Industrial Production Methods

For industrial production, the cyclization method using 2,6-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is preferred due to its high yield and cost-effectiveness. The reaction is carried out in the presence of protonic solvents, and the product is purified to achieve a high purity level of over 99.5% .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazines and reduced or oxidized derivatives, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dichlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a partial agonist at multiple neurotransmitter receptors sets it apart from other similar compounds .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJMTXRHRBBARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467511
Record name 1-(2,6-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63386-61-8
Record name 1-(2,6-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichlorophenylaniline (810 mg, 5 mmol, Aldrich) and bis(2-chloroethyl)amine hydrochloride (823 mg, 5 mmol, Aldrich) was subjected to microwave irradiation at 200° C. for 10 min. The reaction mixture was allowed to cool to room temperature then treated with 5N NaOH (5 mL) and extracted with EtOAc (2×20 mL). The combined organic extracts were washed with brine (5 mL), dried over Na2SO4 and filtered. The solvent was removed in vacuo and the residue was purified by silica gel chromatography, eluting with 10% MeOH/CH2Cl2+1% ammonia (30% in water) to give the title compound. MS (ESI, pos. ion) m/z: 231 (M+1).
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
823 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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